Chroman-6-carbonyl Chloride
Overview
Description
. It is a heterocyclic compound containing a chromane ring system with a carbonyl chloride functional group at the 6th position. This compound is known for its reactivity and versatility in organic synthesis.
Preparation Methods
Chroman-6-carbonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of chroman-6-carboxylic acid with thionyl chloride. The reaction typically proceeds under heating conditions for about 1.5 hours, resulting in the formation of this compound with a high yield . The reaction can be represented as follows:
Chroman-6-carboxylic acid+Thionyl chloride→Chroman-6-carbonyl chloride+Sulfur dioxide+Hydrogen chloride
Chemical Reactions Analysis
Chroman-6-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of corresponding amides, esters, and thioesters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, the chromane ring can undergo oxidation under specific conditions to form chroman-6-carboxylic acid derivatives.
Common reagents and conditions used in these reactions include thionyl chloride for substitution, lithium aluminum hydride for reduction, and various oxidizing agents for oxidation. Major products formed from these reactions include amides, esters, thioesters, and alcohols.
Scientific Research Applications
Chroman-6-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: this compound derivatives have shown potential in the development of drugs for treating various diseases, including cancer and inflammatory disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of chroman-6-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
Comparison with Similar Compounds
Chroman-6-carbonyl chloride can be compared with other similar compounds, such as chroman-6-carboxylic acid and chroman-6-carbaldehyde. While all these compounds share the chromane ring system, their functional groups differ, leading to variations in their reactivity and applications:
Chroman-6-carboxylic acid: Contains a carboxylic acid group, making it less reactive towards nucleophiles compared to this compound.
Chroman-6-carbaldehyde: Contains an aldehyde group, which is also electrophilic but less reactive than the carbonyl chloride group.
The uniqueness of this compound lies in its highly reactive carbonyl chloride group, which allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
3,4-dihydro-2H-chromene-6-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-10(12)8-3-4-9-7(6-8)2-1-5-13-9/h3-4,6H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSNWGZAMLPCLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C(=O)Cl)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439950 | |
Record name | Chroman-6-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55746-03-7 | |
Record name | Chroman-6-carbonyl Chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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